molecular formula C17H27BrN2O B11552396 N-(5-bromopyridin-2-yl)dodecanamide

N-(5-bromopyridin-2-yl)dodecanamide

Cat. No.: B11552396
M. Wt: 355.3 g/mol
InChI Key: MFEDPECCWKPCBJ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)dodecanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom attached to the pyridine ring and a dodecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-bromopyridin-2-yl)dodecanamide can be synthesized through a reaction between 5-bromopyridine-2-amine and dodecanoyl chloride. The reaction typically takes place in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)dodecanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: N-(5-bromopyridin-2-yl)dodecanoic acid.

    Reduction Reactions: N-(5-bromopyridin-2-yl)dodecanamine.

Scientific Research Applications

N-(5-bromopyridin-2-yl)dodecanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)dodecanamide involves its interaction with specific molecular targets. The bromine atom on the pyridine ring allows for strong binding to target proteins, leading to inhibition or modulation of their activity. The dodecanamide chain enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The exact molecular pathways involved depend on the specific application and target protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-bromopyridin-2-yl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct physical and chemical properties. This chain enhances the compound’s lipophilicity, making it more suitable for applications that require membrane penetration. Additionally, the presence of the bromine atom on the pyridine ring allows for specific interactions with target proteins, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C17H27BrN2O

Molecular Weight

355.3 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)dodecanamide

InChI

InChI=1S/C17H27BrN2O/c1-2-3-4-5-6-7-8-9-10-11-17(21)20-16-13-12-15(18)14-19-16/h12-14H,2-11H2,1H3,(H,19,20,21)

InChI Key

MFEDPECCWKPCBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=NC=C(C=C1)Br

Origin of Product

United States

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